molecular formula C10H12ClNO B2433113 (4-Aminophenyl)(cyclopropyl)methanone hydrochloride CAS No. 303021-35-4

(4-Aminophenyl)(cyclopropyl)methanone hydrochloride

Cat. No.: B2433113
CAS No.: 303021-35-4
M. Wt: 197.66
InChI Key: DLMMWFFONTXTNT-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(cyclopropyl)methanone hydrochloride is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol It is a hydrochloride salt form of (4-Aminophenyl)(cyclopropyl)methanone, which is characterized by the presence of an aminophenyl group and a cyclopropyl group attached to a methanone moiety

Scientific Research Applications

(4-Aminophenyl)(cyclopropyl)methanone hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Handling “(4-Aminophenyl)(cyclopropyl)methanone hydrochloride” requires safety precautions. It’s recommended to keep the product container or label at hand if medical advice is needed . It should be kept out of reach of children and handled only after reading all safety precautions . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should be stored away from clothing and combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed and handled under inert gas . It should be protected from moisture . It’s also recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(cyclopropyl)methanone hydrochloride typically involves the reaction of 4-aminobenzophenone with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(cyclopropyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(cyclopropyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)(cyclopropyl)methanone: The parent compound without the hydrochloride salt form.

    (4-Aminophenyl)(cyclopropyl)methanol: A reduced form of the compound.

    (4-Aminophenyl)(cyclopropyl)quinone: An oxidized derivative.

Uniqueness

(4-Aminophenyl)(cyclopropyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-aminophenyl)-cyclopropylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7H,1-2,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMWFFONTXTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303021-35-4
Record name 4-cyclopropanecarbonylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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